![molecular formula C9H14N4O2 B1492024 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide CAS No. 2097995-63-4](/img/structure/B1492024.png)
5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually found in coal tar . The prefix “5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]” suggests that the compound has an ethyl group attached at the 5-position of the pyrrole ring and contains additional functional groups .
Molecular Structure Analysis
Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The “4,6-dioxohexahydropyrrolo[3,4-c]” part of the name suggests that the compound has a complex ring structure with additional oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like melting point, boiling point, solubility, and stability. These properties depend on the compound’s molecular structure .Scientific Research Applications
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione Derivatives
The compound is used in the synthesis of thieno[3,4-c]pyrrole-4,6-dione derivatives, which have potential applications in various fields due to their unique structural and electronic properties .
Antiviral Activity
Modifications of the compound have shown to enhance antiviral activity significantly, indicating its potential use in developing antiviral drugs .
Non-linear Optical Properties
Research has been conducted on the non-linear optical (NLO) properties of the compound, which could be useful in creating materials for optical and electronic applications .
Organocatalytic Synthesis of Pyrroles
The compound can be used in organocatalytic processes to synthesize pyrroles, which are important in pharmaceuticals and natural products with biological activities .
Pharmaceutical Applications
Pyrrole derivatives, including those derived from the compound , are found in many pharmaceutical structures due to their biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-13-7(14)5-3-12(9(10)11)4-6(5)8(13)15/h5-6H,2-4H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPIVNFLUWWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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